![molecular formula C10H12F3NO2 B13055730 (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a chiral amino alcohol.
Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. The reduction step is often carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R,2S) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Automation: Utilizing automated systems for continuous production, monitoring, and quality control to ensure consistency and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the trifluoromethoxy group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethoxy group enhances its binding affinity and selectivity towards certain biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The amino alcohol moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-[3-(trifluoromethyl)phenyl]propan-2-OL: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R,2S)-1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(1R,2S)-1-Amino-1-[3-(fluoro)phenyl]propan-2-OL: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
Clé InChI |
YZTCEJIOHNBDFP-RCOVLWMOSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



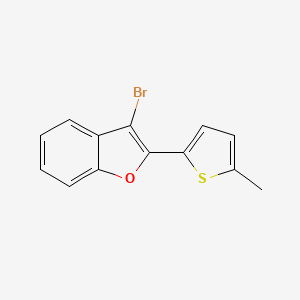
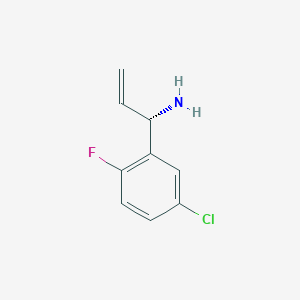
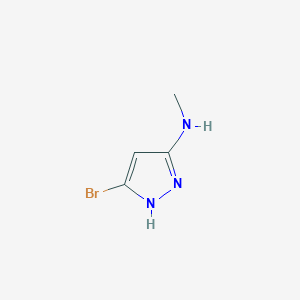
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
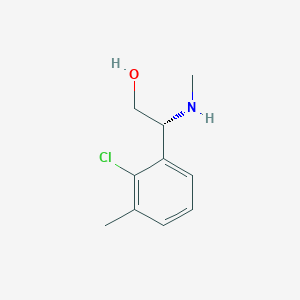
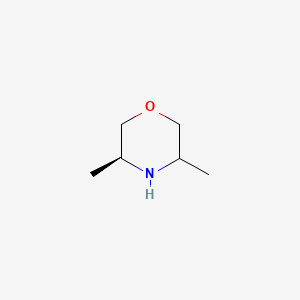
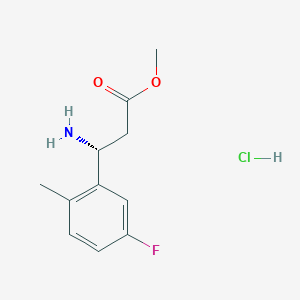
![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
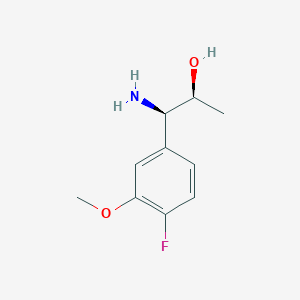
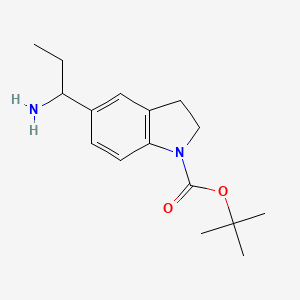

![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)

